molecular formula C26H21NO3S B2429102 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797621-19-2

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2429102
CAS No.: 1797621-19-2
M. Wt: 427.52
InChI Key: SWKKYOIJBSVEDK-UHFFFAOYSA-N
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Description

“N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound . It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds . The molecule also includes 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring . It has 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary amide .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thiophene ring, a phenyl ring, and a xanthene ring . The thiophene ring is a five-membered heterocycle containing one sulfur atom . The phenyl ring is a common feature in many organic compounds, and the xanthene ring is a tricyclic system that is part of many biologically active compounds.

Scientific Research Applications

Synthesis and Evaluation of Polyamides

Polyamides incorporating xanthene units have been synthesized, showcasing high thermal stability, solubility in polar aprotic solvents, and favorable mechanical properties. These polyamides exhibit glass transition temperatures ranging from 260°C to 286°C and 10% weight loss temperatures between 490°C and 504°C in nitrogen. Their solubility in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) facilitates the production of transparent, flexible films. These materials demonstrate tensile strengths of 80–91 MPa and low moisture absorption, indicating potential applications in high-performance polymers and coatings (Guo et al., 2015).

Antimicrobial Activity

Compounds structurally related to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide have been explored for antimicrobial properties. A study focused on quinazolinone and 4-thiazolidinone derivatives revealed significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. This suggests the broader chemical class to which this compound belongs could be a source of new antimicrobial compounds (Desai et al., 2011).

Computational Studies and Reactivity

A computational study focused on xanthene and thioxanthene derivatives, including their energetic and reactivity profiles. This research provides insights into the molecular structures, electrostatic potential energy maps, and electronic properties of these compounds, offering a deeper understanding of their chemical behavior. Such studies are crucial for designing new compounds with tailored properties for specific applications (Freitas et al., 2013).

Novel Syntheses and Applications

Research into novel syntheses of related compounds, exploring their use in creating materials with specific properties, such as polyamides with high thermal stability and low moisture absorption, underlines the versatility of xanthene derivatives in material science. These studies pave the way for the development of new materials with potential applications in electronics, coatings, and high-performance polymers, where the unique properties of xanthene-based compounds can be leveraged (Jiang et al., 2010).

Future Directions

Thiophene derivatives, such as “N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide”, continue to attract interest due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3S/c28-25(17-8-2-1-3-9-17)23-15-14-18(31-23)16-27-26(29)24-19-10-4-6-12-21(19)30-22-13-7-5-11-20(22)24/h1-15,24-25,28H,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKYOIJBSVEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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